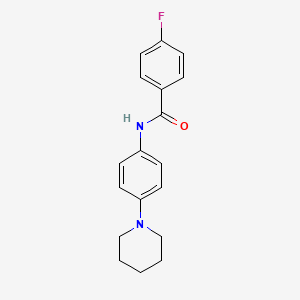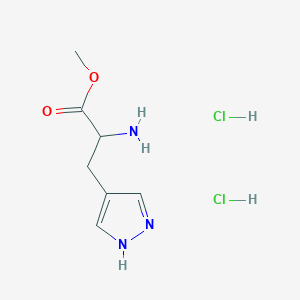![molecular formula C20H17N5OS2 B2714711 N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 689266-92-0](/img/structure/B2714711.png)
N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide
カタログ番号:
B2714711
CAS番号:
689266-92-0
分子量:
407.51
InChIキー:
WHGKHULSFMJWRD-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide” is a complex organic compound. It contains a quinazoline ring, which is a type of heterocyclic aromatic compound . Quinazoline derivatives are known for their significant biological and pharmaceutical properties .
Molecular Structure Analysis
The compound contains a quinazoline ring, a thiazole ring, and an acetamide group. The quinazoline ring is a bicyclic compound consisting of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of the quinazoline ring could contribute to its aromaticity and stability .科学的研究の応用
Antibacterial and Antifungal Agents
- Research has shown that derivatives of N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide have promising antibacterial and antifungal properties. Compounds containing quinazoline and sulfonamide moieties have been synthesized and screened for their in vitro antimicrobial activity, showing effectiveness against various bacteria and fungi (Vanparia et al., 2013). Similarly, other studies have synthesized novel quinoline derivatives based on this compound for potential use as antimicrobial agents (Desai et al., 2007).
Antitumor Activity
- Several studies have focused on the antitumor potential of this compound derivatives. These compounds have shown promising results in inhibiting cancer cell growth in various cell lines, indicating potential applications in cancer therapy (Al-Suwaidan et al., 2016). Another study identified specific derivatives of this compound that exhibited significant anticancer activity, highlighting the diversity of its potential applications in cancer treatment (Yurttaş et al., 2015).
Enzyme Inhibition
- This compound and its derivatives have been explored for their enzyme inhibitory activities. For instance, some studies have investigated their potential as α-glucosidase and acetylcholinesterase inhibitors, which are important targets in the treatment of diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Molecular Docking and Computational Studies
- Molecular docking and computational studies have been conducted to understand the interaction of these compounds with biological targets. These studies provide insights into the molecular basis of their activity and potential therapeutic applications (Fahim & Ismael, 2021).
Novel Synthetic Pathways
- Research has also focused on the development of novel synthetic pathways for creating derivatives of this compound. These studies contribute to the field of synthetic chemistry, offering new methods for producing potentially therapeutically active compounds (Aleqsanyan & Hambardzumyan, 2021).
作用機序
将来の方向性
特性
IUPAC Name |
N-benzyl-2-[2-[(2-sulfanylidene-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS2/c26-17(21-11-13-6-2-1-3-7-13)10-14-12-28-20(22-14)25-18-15-8-4-5-9-16(15)23-19(27)24-18/h1-3,6-7,12,15-16,18H,4-5,8-11H2,(H,21,26)(H,22,25)(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQAWEKAATXHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(NC(=S)N2)NC3=NC(=CS3)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4...
Cat. No.: B2714632
CAS No.: 1286726-29-1
2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-ca...
Cat. No.: B2714633
CAS No.: 872103-29-2
4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(2-fluorophenyl...
Cat. No.: B2714635
CAS No.: 867136-66-1
N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,...
Cat. No.: B2714637
CAS No.: 1006785-01-8
![5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2714632.png)
![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2714633.png)
![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2714635.png)


![Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride](/img/structure/B2714642.png)
![9-((4-(3,4-dimethylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2714643.png)
![(E)-2-cyano-3-[3-[4-(difluoromethoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2714644.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2714645.png)



![N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714650.png)
![5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2714651.png)
